molecular formula C16H19NO5 B8813031 N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride

N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride

Cat. No.: B8813031
M. Wt: 305.32 g/mol
InChI Key: GFZFELCFSBCPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester yields quinapril tert-butyl ester .

Scientific Research Applications

N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride involves its role as an intermediate in the synthesis of enzyme inhibitors. These inhibitors target specific enzymes, such as angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure . By inhibiting ACE, these compounds help to lower blood pressure and treat hypertension .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride apart is its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its unique combination of functional groups enables it to participate in a wide range of chemical reactions, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

ethyl 2-(4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl)-4-phenylbutanoate

InChI

InChI=1S/C16H19NO5/c1-3-21-15(19)13(10-9-12-7-5-4-6-8-12)17-11(2)14(18)22-16(17)20/h4-8,11,13H,3,9-10H2,1-2H3

InChI Key

GFZFELCFSBCPDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)OC2=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Disodium dihydrogen phosphate dihydrate (177 gms; 0.994 moles) was dissolved in water (300 ml) at 35° C. and cooled to ambient temperature. Dichloromethane (250 ml) was charged and stirred for 15 mins. N-[1-(S)-ethoxy carbonyl-3-phenyl propyl]-L-alanine (106 gms; 0.381 moles) was added to the above solution and the reaction mass was cooled to 15° C. Solution of triphosgene (52.8 gms; 0.177 moles) dissolved dichloromethane (40 ml) was added dropwise to the reaction mass in 40 mins at 15-20° C. The reaction mass was further stirred for 30 min. Pyridine (0.5 ml; 0.006 moles) was added and the reaction mass was stirred for 1 hr at 15-20° C. The reaction mass was settled and layers were separated. Organic layer was washed with 2N HCl till the neutral pH obtained. The organic layer was further washed with water and dried over sodium sulphate. The solvent was evaporated to residue (110 gms).
Name
Disodium dihydrogen phosphate dihydrate
Quantity
177 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
52.8 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four

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